3-溴-5-吡咯烷基苯基硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

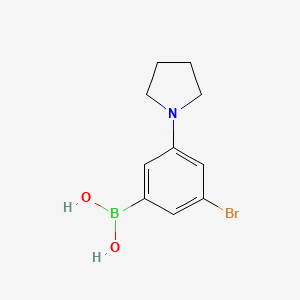

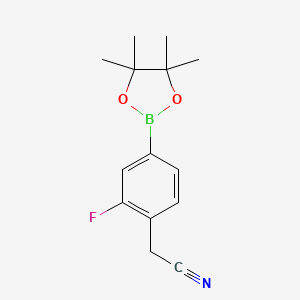

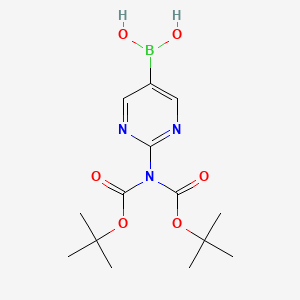

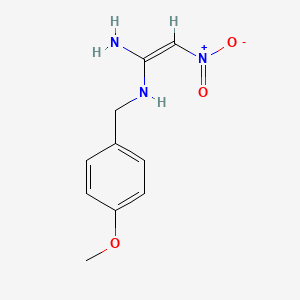

3-Bromo-5-pyrrolidinophenylboronic acid is a boronic acid derivative with the IUPAC name 3-bromo-5-(1-pyrrolidinyl)phenylboronic acid . It has a molecular weight of 269.93 . It is used for research purposes.

Synthesis Analysis

Boronic acids, including 3-Bromo-5-pyrrolidinophenylboronic acid, are generally synthesized using both chemical and biological methods . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .Molecular Structure Analysis

The InChI code for 3-Bromo-5-pyrrolidinophenylboronic acid is 1S/C10H13BBrNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2 .Chemical Reactions Analysis

Boronic acids, such as 3-Bromo-5-pyrrolidinophenylboronic acid, are used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .科学研究应用

Sensing Applications

Boronic acids, including 3-Bromo-5-pyrrolidinophenylboronic acid, are increasingly utilized in diverse areas of research. One of the key areas is their utility in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in the study of cellular processes and the tracking of specific biological targets.

Protein Manipulation and Modification

Another significant application of boronic acids is in protein manipulation and modification . This can be particularly useful in the study of protein function and structure, as well as in the development of therapeutic strategies.

Separation Technologies

Boronic acids are also used in separation technologies . They can be used to separate specific molecules from a mixture, which can be particularly useful in analytical chemistry and biochemistry.

Development of Therapeutics

The interaction of boronic acids with diols also allows their utilization in the development of therapeutics . This can include the development of new drugs and treatments for various diseases.

Building Materials for Microparticles

Boronic acids, including 3-Bromo-5-pyrrolidinophenylboronic acid, are also used as building materials for microparticles for analytical methods . This can include the development of new materials for use in various analytical techniques.

Controlled Release of Insulin

Boronic acids are used in polymers for the controlled release of insulin . This can be particularly useful in the treatment of diabetes, where controlled and sustained release of insulin is necessary.

Electrophoresis of Glycated Molecules

Boronic acids are also used for electrophoresis of glycated molecules . This can be particularly useful in the study of glycation processes and the effects of glycation on biological molecules.

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that 3-Bromo-5-pyrrolidinophenylboronic acid may play a role in modifying biochemical pathways involving carbon-carbon bond formation.

Result of Action

Given its potential role in suzuki-miyaura coupling reactions, it may influence the formation of carbon-carbon bonds within cells . This could potentially affect a wide range of cellular processes, from energy production to the synthesis of complex biomolecules.

Action Environment

The action, efficacy, and stability of 3-Bromo-5-pyrrolidinophenylboronic acid could be influenced by various environmental factors. These might include pH, temperature, and the presence of other chemical species. For instance, the ability of boronic acids to form reversible covalent bonds with hydroxyl groups is pH-dependent, which could influence the compound’s activity in different cellular environments .

属性

IUPAC Name |

(3-bromo-5-pyrrolidin-1-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBGWBMXFPQRRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)N2CCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681726 |

Source

|

| Record name | [3-Bromo-5-(pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-pyrrolidinophenylboronic acid | |

CAS RN |

1256355-16-4 |

Source

|

| Record name | B-[3-Bromo-5-(1-pyrrolidinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Bromo-5-(pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)

![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)